4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile
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Overview
Description
4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile is an organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a butyronitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile typically involves the reaction of 4,4-difluoropiperidine with a suitable nitrile precursor. One common method involves the use of 4,4-difluoropiperidine and butyronitrile under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile involves its interaction with specific molecular targets. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylpiperidine: Similar in structure but with a methyl group instead of a butyronitrile group.
4-(4,4-Difluoro-1-piperidyl)aniline: Contains an aniline group instead of a butyronitrile group.
Uniqueness
4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile is unique due to the presence of both fluorine atoms and a butyronitrile group, which can impart distinct chemical and physical properties
Properties
CAS No. |
1416351-83-1 |
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Molecular Formula |
C9H14F2N2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H14F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-4,6-8H2 |
InChI Key |
YMJXHDWSXSKPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCC#N |
Origin of Product |
United States |
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